(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol is a bicyclic compound featuring an oxabicycloheptane ring system. This compound is notable for its unique structure, which includes a seven-membered ring with an oxygen atom and an ethan-1-ol substituent. The presence of the oxabicycloheptane ring imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The presence of the oxabicycloheptane ring system allows for unique interactions with biological macromolecules, contributing to its effects.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)-
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
Uniqueness
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol is unique due to the presence of the oxygen atom in the bicyclic ring system, which imparts distinct chemical reactivity and physical properties. This differentiates it from other similar compounds that lack the oxygen atom or have different substituents.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1S)-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol |
InChI |
InChI=1S/C8H14O2/c1-5(9)7-4-6-2-3-8(7)10-6/h5-9H,2-4H2,1H3/t5-,6?,7?,8?/m0/s1 |
InChI Key |
SRTJGXYYQXHICA-MBNAKOSBSA-N |
Isomeric SMILES |
C[C@@H](C1CC2CCC1O2)O |
Canonical SMILES |
CC(C1CC2CCC1O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.